molecular formula C14H11BrO2 B1266920 4-Acetoxy-4'-bromobiphenyl CAS No. 84244-98-4

4-Acetoxy-4'-bromobiphenyl

Cat. No. B1266920
CAS RN: 84244-98-4
M. Wt: 291.14 g/mol
InChI Key: PZPSICDSQWAIBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Acetoxy-4'-bromobiphenyl involves multiple steps, starting from basic biphenyl or similar compounds. For instance, 4-bromo-4'-hydroxybiphenyl, a related compound, is synthesized using 4-hydroxybiphenyl through bromination after esterification, showing the importance of protecting functional groups during synthesis. The use of catalysts like ferric chloride in the presence of trifluoroacetic anhydride has been shown to increase yields significantly (Ren Guo-du, 2001).

Molecular Structure Analysis

The molecular structure of related bromobiphenyl compounds has been determined using various analytical techniques, including NMR, IR, elemental analysis, and mass spectrometry. For example, the structure of 4'-Bromobiphenyl-4-carboxylic acid, synthesized from 4-bromodiphenyl, was confirmed through these methods, indicating a comprehensive approach to structural elucidation (Zhu Yan-lon, 2015).

Chemical Reactions and Properties

4-Acetoxy-4'-bromobiphenyl and similar compounds participate in various chemical reactions, including Suzuki cross-coupling, which is pivotal for synthesizing more complex biphenyl derivatives. The reactivity of these compounds towards different reagents and conditions has been explored to synthesize materials with desired properties for specific applications. For instance, the self-assembly and photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces illustrate the potential of these compounds in nanotechnology and materials science (Qian Shen et al., 2015).

Physical Properties Analysis

The physical properties of bromobiphenyl derivatives, including their melting points, boiling points, and solubility, are crucial for their application in various fields. The crystallographic analysis reveals detailed information about the molecular arrangements and interactions within the crystal lattice, providing insights into the material's macroscopic properties and stability.

Chemical Properties Analysis

The chemical properties of 4-Acetoxy-4'-bromobiphenyl, such as its reactivity, stability under different conditions, and interaction with other chemical species, are fundamental to its utility in chemical synthesis and material development. Studies on bromophenols and their derivatives, including their inhibitory effects on certain enzymes, highlight the broad range of potential applications and the importance of understanding these compounds' chemical behavior (Çetin Bayrak et al., 2017).

Scientific Research Applications

  • Synthesis of Liquid Crystal Display Materials 4-Bromo-4'-hydroxybiphenyl, a closely related compound to 4-Acetoxy-4'-bromobiphenyl, is a key intermediate in the synthesis of materials for liquid crystal displays. The study by Ren Guo-du (2001) demonstrates a synthesis method using 4-hydroxybiphenyl, highlighting its importance in material science and electronic displays (Ren Guo-du, 2001).

  • Catalysis in Chemical Reactions A study conducted by A. Kelkar et al. (1994) explored the vinylation of 4-bromo-4'-hydroxybiphenyl using a homogeneous nickel catalyst. This research sheds light on the potential use of bromobiphenyls in catalytic processes, which can be relevant for various industrial applications (Kelkar et al., 1994).

  • Decomposition in Environmental Remediation The decomposition of 4-bromobiphenyl in soil, as studied by R. Abramovitch and Huang Bangzhou (1994), could have implications for environmental remediation. Their research shows that 4-bromobiphenyl can be decomposed quickly in soil using microwave energy, which might be applicable in cleaning up environmental contaminants (Abramovitch & Bangzhou, 1994).

  • Analyzing Metabolic Pathways Research on the metabolism of bromobiphenyls, such as the study by J. Kohli et al. (1978), helps in understanding the metabolic pathways and transformations of such compounds in biological systems. This can provide valuable insights for both environmental and health sciences (Kohli et al., 1978).

  • Applications in Synthesis of Other Chemicals The synthesis of 4'-Bromobiphenyl-4-carboxylic acid, as researched by Zhu Yan-lon (2015), demonstrates the use of bromobiphenyls as intermediates in the synthesis of other chemical compounds. This research highlights the versatility of bromobiphenyls in chemical synthesis (Zhu Yan-lon, 2015).

Safety And Hazards

The safety data for 4-Acetoxy-4’-bromobiphenyl indicates that it may cause skin irritation and serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

[4-(4-bromophenyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSICDSQWAIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294326
Record name 4-Acetoxy-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-4'-bromobiphenyl

CAS RN

84244-98-4
Record name [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84244-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95827
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 84244-98-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetoxy-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JM Montornes, JA Reina… - Journal of Polymer …, 2004 - Wiley Online Library
… 4-Cyano-4′-hydroxybiphenyl was synthesized starting from the 4-acetoxy-4′-bromobiphenyl prepared according to Percec and Tomazos41 by a palladium-catalyzed cyanation using …
Number of citations: 13 onlinelibrary.wiley.com
FD Konstandakopoulou, KG Gravalos… - Macromolecules, 1998 - ACS Publications
… ,4-phenyldiboronic acids, 28 and 4-acetoxy-4‘-bromobiphenyl 29 were synthesized according to … 2,5-Dihexyloxy-1,4-phenyldiboronic acid 3.66 g (10 mmol), 4-acetoxy-4‘-bromobiphenyl …
Number of citations: 59 pubs.acs.org
V Percec, M Lee, H Jonsson - Journal of Polymer Science Part …, 1991 - Wiley Online Library
… 4-Acetoxy-4'-bromobiphenyl ( 20.5 g, 0.07 mol) was hydrolized by refluxing for 2 h with a solution of 20 g NaOH in 400 mL of 80% aqueous ethanol. The ethanol was removed on a …
Number of citations: 139 onlinelibrary.wiley.com
L Callau, JA Reina, A Mantecón, M Tessier… - …, 1999 - ACS Publications
… A 81 mmol sample of the bromo derivative (23.5 g of 4-acetoxy-4‘-bromobiphenyl or 18.1 g of 6-bromo-2-naphthol), 112 mmol (10.0 g) of copper(I) cyanide and 70 mL of NMP were …
Number of citations: 34 pubs.acs.org
Y Ohyama, H Komiyama, T Watanabe… - Journal of Advanced …, 1993 - jstage.jst.go.jp
Liquid crystal monomers with mesogenic cyanobiphenyl or methoxyphenylbenzoate has beensynthesized. Polymer liquid crystals (PLC) with mesogenic side-chain was obtained by …
Number of citations: 0 www.jstage.jst.go.jp
MJ Wilson - 1991 - eprints.soton.ac.uk
… The synthesis involves the coupling of the protected hydroxy compound, 4acetoxy-4'-bromobiphenyl, with the boronic acid intermediate (4-cyanophenyl) boronic acid. This boronic acid …
Number of citations: 0 eprints.soton.ac.uk
J Bonet, L Callau, JA Reina, M Galia… - Journal of Polymer …, 2002 - Wiley Online Library
… About 81 mmol of bromoderivative (23.5 g of 4-acetoxy-4′-bromobiphenyl or 18.1 g of 6-bromo-2-naphthol), 112 mmol (10.0 g) of copper(I) cyanide, and 70 mL of NMP were placed in …
Number of citations: 16 onlinelibrary.wiley.com
V Deimede, JK Kallitsis, T Pakula - Journal of Polymer Science …, 2001 - Wiley Online Library
… -4-4″″-diol,31 2′,5′-dihexyloxy-p-terphenyl-4-4″-diol,32 2″,5″-dihexyloxy-p-quinquephenyl-4-4″″-diol,18 4-acetoxybromobenzene, 4-acetoxy-4′-bromobiphenyl,33 and bis(…
Number of citations: 11 onlinelibrary.wiley.com
L Callau, JA Reina, A Mantecón - Journal of Polymer Science …, 2002 - Wiley Online Library
… 10-Undecen-1-yl tosylate and 4-acetoxy-4′-bromobiphenyl were synthesized according to published procedures from 10-undecen-1-ol18 and 4-phenylphenol,19 respectively. A …
Number of citations: 16 onlinelibrary.wiley.com
V Percec, P Chu, M Kawasumi - Macromolecules, 1994 - ACS Publications
The synthesis and characterization of the AB2 monomers 6-bromo-l-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl) hexane (8 orTPH-b), 13-bromo-l-(4-hydroxyphenyl)-2-[4-(6-hydroxy-2-…
Number of citations: 311 pubs.acs.org

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